2-Propylbenzoic acid
Overview
Description
2-Propylbenzoic acid is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Propylbenzoic acid consists of a benzene ring with a carboxylic acid group and a propyl group attached . The analysis of molecular structures often involves techniques such as 1D & 2D NMR spectroscopy .Physical And Chemical Properties Analysis
2-Propylbenzoic acid is a powder at room temperature with a melting point of 150-152°C .Scientific Research Applications
Application 1: Materials Research and Pharmaceutical Applications
- Summary of the Application: Benzoic acid (BA) derivatives, including 2-Propylbenzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are studied using experimental and computational techniques to understand structure–property relations .
- Methods of Application: The methods involve the use of Raman spectroscopic studies and density functional theory (DFT) calculations . Pressure is often applied to tune interactions and gain insight into various interactions, particularly weak interactions .
- Results or Outcomes: The studies have helped understand the influence of weak, non-bonded interactions in BA derivatives . High pressure Raman spectroscopic work on ortho-substituted BA up to about 1 GPa has been presented .
Application 2: Bioactive Compounds in Plants
- Summary of the Application: Simple phenolic acids, including hydroxybenzoic acids (like 2-Propylbenzoic acid), are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They present high commercial value .
- Methods of Application: The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
- Results or Outcomes: These compounds have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . They have applications in the cosmetic, food, pharmaceutical, and health industries .
Application 3: Electron-Withdrawing Groups
- Summary of the Application: Substituted benzoic acids, including 2-Propylbenzoic acid, can act as electron-withdrawing groups . These groups can deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic .
- Methods of Application: The application involves the study of the effects of electron-withdrawing groups on the acidity of benzoic acids .
- Results or Outcomes: The presence of electron-withdrawing groups makes the acid more acidic . This property can be utilized in various chemical reactions and syntheses .
Application 4: Thermophysical Properties
- Summary of the Application: The thermophysical properties of 2-Propylbenzoic acid and other benzoic acid derivatives are of interest in physical chemistry .
- Methods of Application: The application involves the use of thermodynamic property data for pure compounds .
- Results or Outcomes: The data generated through dynamic data analysis can be used in various fields, including materials science, chemical engineering, and pharmaceuticals .
Application 5: Acid-Base Equilibria
- Summary of the Application: Substituted benzoic acids, including 2-Propylbenzoic acid, can be involved in acid-base equilibria . These equilibria are important in many chemical processes, including those in biochemistry and physiology .
- Methods of Application: The application involves the study of the effects of acid-base equilibria on various chemical processes .
- Results or Outcomes: Understanding these equilibria can help control the pH of a system, which is crucial in many chemical reactions and biological processes .
Application 6: Thermophysical Properties
- Summary of the Application: The thermophysical properties of 2-Propylbenzoic acid and other benzoic acid derivatives are of interest in physical chemistry .
- Methods of Application: The application involves the use of thermodynamic property data for pure compounds .
- Results or Outcomes: The data generated through dynamic data analysis can be used in various fields, including materials science, chemical engineering, and pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSJKKDLMALGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557642 | |
Record name | 2-Propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzoic acid | |
CAS RN |
2438-03-1 | |
Record name | 2-Propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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